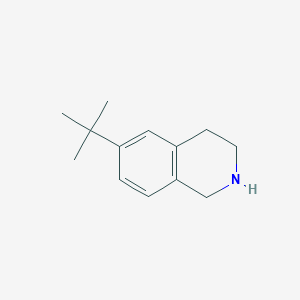

6-(tert-ブチル)-1,2,3,4-テトラヒドロイソキノリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline (TBTHIQ) is a chemical compound that belongs to the class of tetrahydroisoquinolines. It has been widely used in scientific research due to its potential therapeutic applications. TBTHIQ has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.

科学的研究の応用

- TBHQ は、不飽和植物油および食用動物性脂肪の食品保存料として機能します。 これは、これらの製品の貯蔵寿命を延ばし、変色を引き起こしたり、風味や臭いを変化させたりしません .

- 研究者たちは、ポリマー複合材料におけるTBHQの使用を探求してきました。 たとえば、少量(0.1重量%)のTBHQを複合材料に加えることで、引張強度、曲げ強度、曲げ弾性率が向上しました .

- TBHQ の混雑した tert-ブチル基は、独自の反応パターンを示します。 これは、化学的変換と生合成経路に関連しています .

食品保存

ポリマー複合材料

化学的変換と生合成

作用機序

Target of Action

The primary targets of 6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline are currently unknown. This compound is structurally similar to other tert-butyl compounds, which have been shown to interact with various biological targets . .

Mode of Action

Based on its structural similarity to other tert-butyl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Tert-butyl groups have been highlighted for their unique reactivity patterns and implications in biosynthetic and biodegradation pathways . .

Pharmacokinetics

It is known that the tert-butyl group can influence the metabolic stability of compounds . The presence of the tert-butyl group may enhance the compound’s stability and potentially its bioavailability.

Result of Action

Compounds with tert-butyl groups have been shown to induce senescence and necrosis in certain cells, primarily by suppressing seed germination and compromising the activity of the antioxidant system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-(Tert-butyl)-1,2,3,4-tetrahydroisoquinoline. For instance, environmental humidity has been shown to affect the bond strength of certain tert-butyl compounds . .

特性

IUPAC Name |

6-tert-butyl-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-13(2,3)12-5-4-11-9-14-7-6-10(11)8-12/h4-5,8,14H,6-7,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORVPPDFYWENEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(CNCC2)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404576-42-7 |

Source

|

| Record name | 6-(tert-butyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B2368963.png)

![1-(2-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2368966.png)

![N-[(2-Ethylpyrazol-3-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2368970.png)

![N-(2,4-difluorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2368971.png)

![Benzyl 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate](/img/structure/B2368972.png)

![N-(4-Methoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2368974.png)

![N-benzyl-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2368975.png)

![N1-(4-methoxyphenethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2368983.png)